

"physicochemical characteristics of Clofarabine-5'-diphosphate"

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Compound of Interest

Compound Name: **Clofarabine-5'-diphosphate**

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An In-depth Technical Guide to the Physicochemical Characteristics of **Clofarabine-5'-diphosphate**

Introduction

Clofarabine is a second-generation purine nucleoside analog that has demonstrated significant efficacy in the treatment of hematological malignancies, particularly in pediatric acute lymphoblastic leukemia (ALL).^[1] It functions as a prodrug, requiring intracellular phosphorylation to exert its cytotoxic effects. This process involves a sequential conversion to its 5'-monophosphate (CIFMP), 5'-diphosphate (CIFDP), and ultimately its active 5'-triphosphate (CIFTP) form.^{[2][3]} While the triphosphate metabolite is a well-known inhibitor of DNA polymerases, the intermediate, **Clofarabine-5'-diphosphate** (CIFDP), plays a crucial and distinct role in the drug's mechanism of action.^{[1][4]} The conversion to CIFDP is the rate-limiting step in the metabolic activation of clofarabine.^[3] This guide provides a detailed overview of the physicochemical properties, biological significance, and experimental methodologies related to **Clofarabine-5'-diphosphate** for researchers and drug development professionals.

Physicochemical Characteristics

Quantitative data for the parent compound, clofarabine, and its triphosphate metabolite are available and provide context for understanding the diphosphate form. Specific experimental data for **Clofarabine-5'-diphosphate** is less commonly reported; however, its fundamental properties can be derived.

Clofarabine (Parent Drug)

The baseline characteristics of the parent drug are essential for understanding its initial absorption and cellular uptake.

Property	Value	Reference
Molecular Formula	$C_{10}H_{11}ClFN_5O_3$	[5]
Molecular Weight	303.68 g/mol	[6]
pKa (Strongest Acidic)	12.71	[7]
pKa (Strongest Basic)	2.2	[7]
Water Solubility	4.89 mg/mL	[7]
logP	-0.29	[7]
UV/Vis λ_{max}	212, 263 nm	[5]
Appearance	Crystalline solid	[8]
Storage Temperature	-20°C or 2-8°C	[8][9]

Clofarabine-5'-diphosphate (CIFDP)

As the intermediate metabolite, CIFDP's properties are influenced by the addition of two phosphate groups, which significantly increases its polarity and aqueous solubility compared to the parent nucleoside.

Property	Value	Reference / Note
Molecular Formula	$C_{10}H_{13}ClFN_5O_9P_2$	Calculated
Molecular Weight	463.64 g/mol	Calculated
Solubility	High in aqueous solutions	Inferred due to charged phosphate groups
Stability	Serves as a reservoir for the triphosphate	[2]
Biological Role	Potent inhibitor of ribonucleotide reductase	[2]

Clofarabine-5'-triphosphate (CIFTP)

The fully activated metabolite, CIFTP, is the primary agent responsible for DNA chain termination.

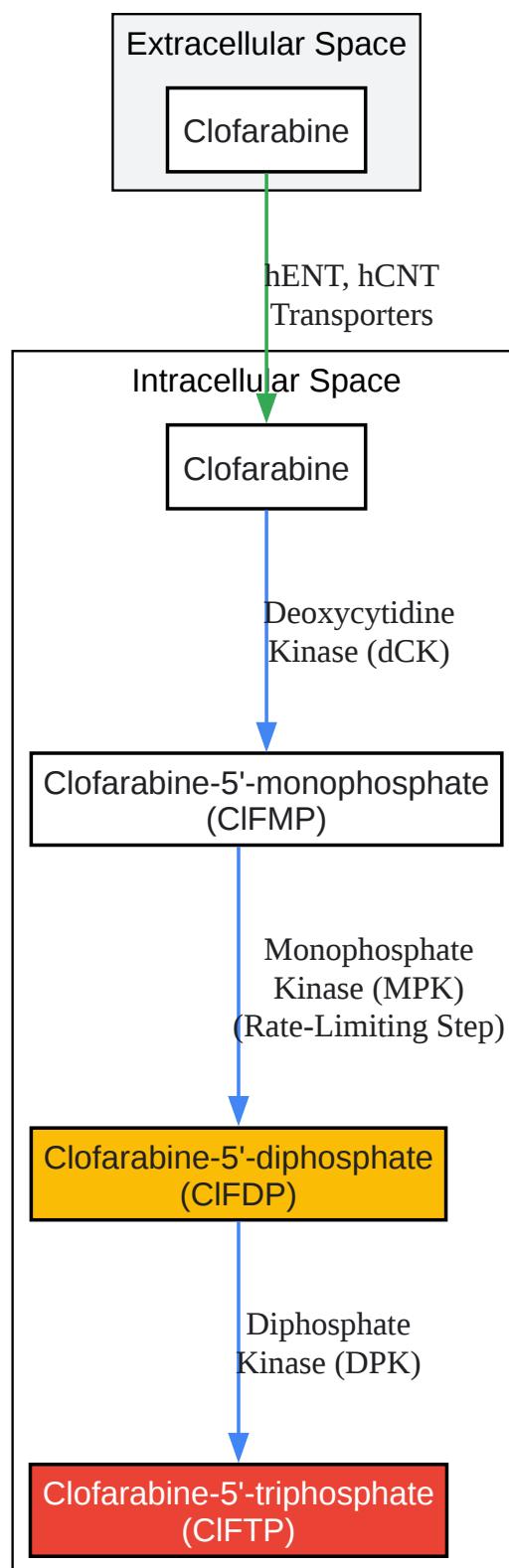
Property	Value	Reference
Molecular Formula	$C_{10}H_{14}ClFN_5O_{12}P_3$	[10]
Molecular Weight	543.62 g/mol (free acid)	[10]
Purity (Commercial)	≥ 95% (HPLC)	[10]
Spectroscopic Properties	λ_{max} 262 nm, ϵ 14.3 L mmol ⁻¹ cm ⁻¹ (Tris-HCl pH 7.5)	[10]
Appearance	Colorless to slightly yellow oil	[10]
Storage Conditions	-20°C	[10]

Biological Role and Signaling Pathways

Clofarabine's efficacy is derived from the coordinated action of its phosphorylated metabolites. CIFTP is not merely a transitional molecule but an active inhibitor of a key enzyme in DNA synthesis.

Metabolic Activation Pathway

Clofarabine enters the cell via nucleoside transporters and is phosphorylated by cytosolic kinases. The conversion of the monophosphate to the diphosphate is the slowest step in the sequence.[\[3\]](#)

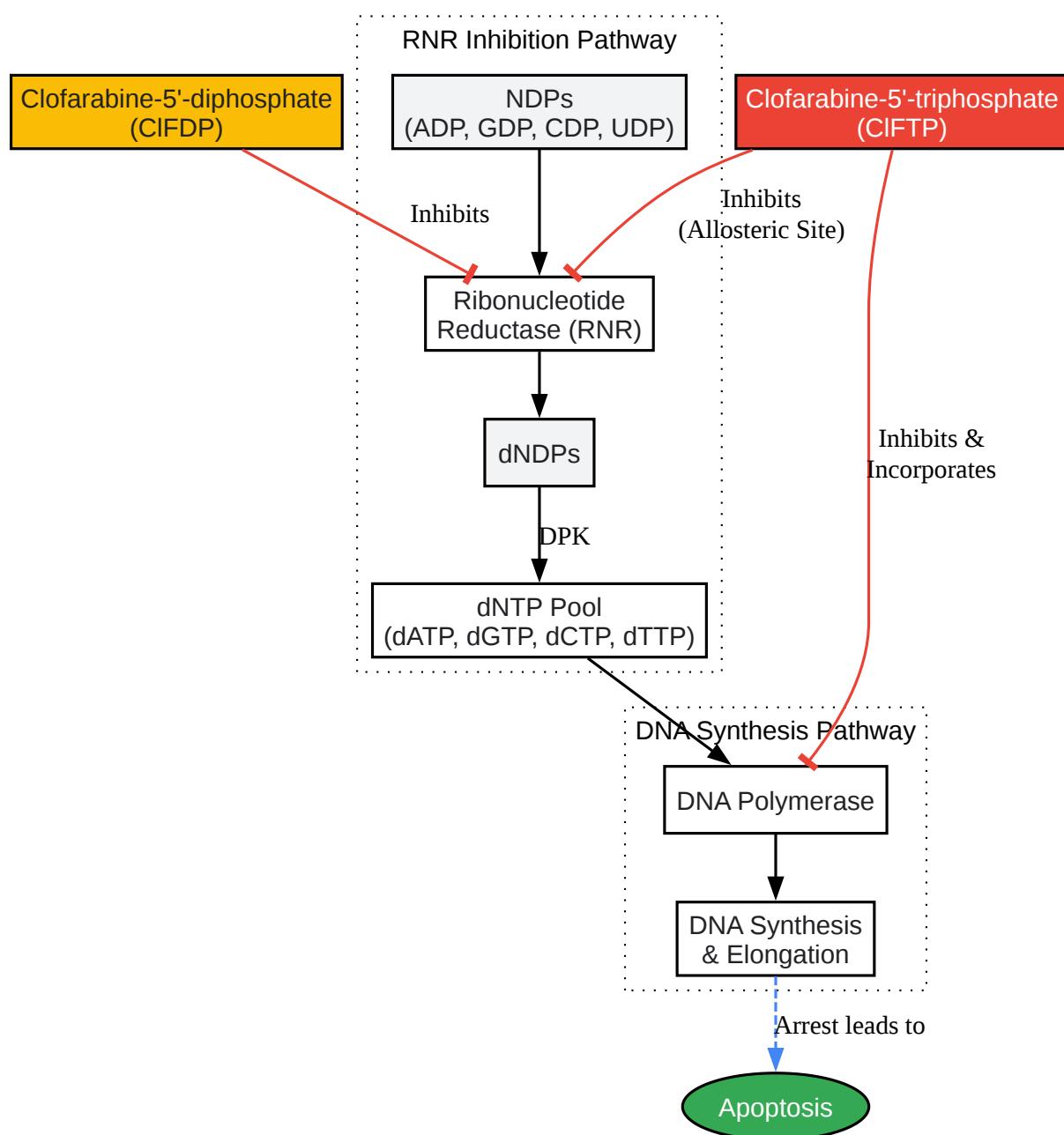


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Caption: Intracellular metabolic activation of Clofarabine.

Mechanism of Action

Clofarabine's cytotoxicity stems from a dual mechanism involving both CIFDP and CIFTP. CIFDP acts as a potent, slow-onset, reversible inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).^[2] This depletes the pool of dNTPs necessary for DNA replication. Simultaneously, CIFTP competitively inhibits DNA polymerases and gets incorporated into the DNA strand, causing chain termination.^{[1][4]} This combined assault on DNA synthesis and integrity ultimately triggers apoptosis.^[1]

[Click to download full resolution via product page](#)**Caption:** Dual mechanism of action of Clofarabine metabolites.

Experimental Protocols

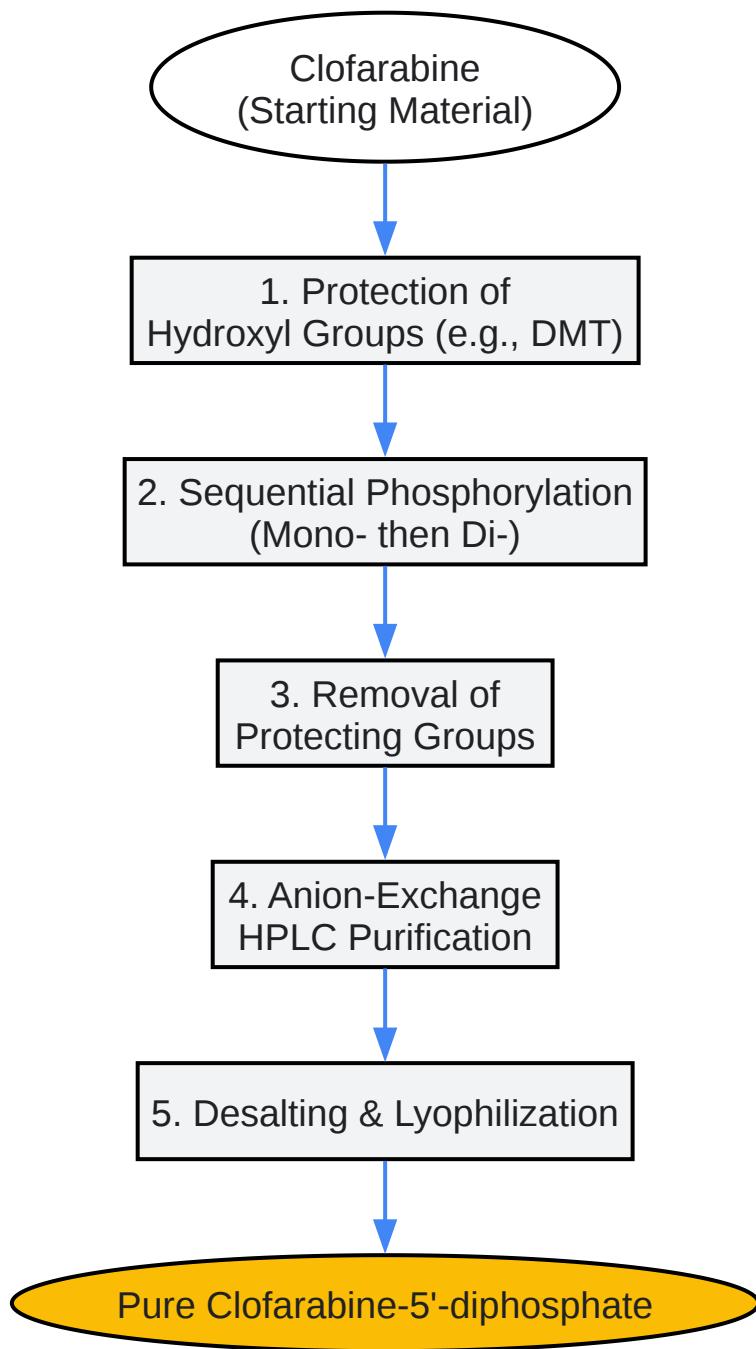
Synthesis and Purification of Clofarabine-5'-diphosphate

While detailed protocols for the specific synthesis of CIFDP are not readily available in public literature, a general methodology can be inferred from standard phosphoramidite chemistry and procedures for synthesizing similar nucleotide diphosphates.[\[2\]](#)[\[11\]](#)

Objective: To chemically synthesize and purify CIFDP from the parent nucleoside, clofarabine.

Methodology:

- **Protection of Functional Groups:** The 5'-hydroxyl group of clofarabine is selectively protected with a dimethoxytrityl (DMT) group. The 3'-hydroxyl group may also require protection depending on the specific phosphorylation strategy.
- **Phosphorylation:** The protected nucleoside is subjected to a two-step phosphorylation.
 - **Monophosphorylation:** The 5'-hydroxyl group (once deprotected) is reacted with a phosphorylating agent (e.g., phosphorus oxychloride or a phosphoramidite reagent) to generate the 5'-monophosphate.
 - **Diphosphorylation:** The 5'-monophosphate is activated (e.g., with carbonyldiimidazole) and then reacted with inorganic pyrophosphate to yield the 5'-diphosphate.
- **Deprotection:** All protecting groups are removed under acidic (for DMT) and/or basic conditions.
- **Purification:** The crude product is purified using anion-exchange high-performance liquid chromatography (HPLC). The column separates molecules based on their negative charge, effectively isolating the diphosphorylated species from unreacted starting material, monophosphate, and other byproducts.
- **Desalting and Lyophilization:** The purified CIFDP fraction is desalted using a size-exclusion column or reverse-phase chromatography and then lyophilized to yield a stable powder.



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Caption: Conceptual workflow for the synthesis of CIFDP.

Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method with UV detection is typically used to quantify clofarabine and its metabolites in biological or pharmaceutical samples.[12][13]

Objective: To separate and quantify CIFDP from the parent drug and other metabolites.

Methodology:

- Sample Preparation:
 - Plasma/Urine: Proteins are precipitated using an organic solvent (e.g., acetonitrile or methanol). The supernatant is collected, evaporated, and reconstituted in the mobile phase.[14]
 - Cellular Extracts: Cells are lysed, and the acid-soluble fraction containing nucleotides is extracted using an acid like perchloric acid. The extract is then neutralized.[15]
- Chromatographic System:
 - Column: A reverse-phase column (e.g., C18) is commonly used.
 - Mobile Phase: A gradient elution is employed, typically starting with a high-polarity aqueous buffer (e.g., ammonium phosphate or acetate) and gradually increasing the concentration of an organic modifier like methanol or acetonitrile. This allows for the separation of the highly polar phosphorylated metabolites from the less polar parent nucleoside.
 - Flow Rate: Typically 0.5 - 1.0 mL/min.
- Detection:
 - A UV detector is set to the maximum absorbance wavelength of clofarabine (around 263 nm).[5]
- Quantification:
 - A standard curve is generated using known concentrations of purified CIFDP. The peak area from the sample chromatogram is compared to the standard curve to determine the concentration.

Conclusion

Clofarabine-5'-diphosphate is a pivotal intermediate in the mechanism of action of clofarabine. Its role extends beyond being a simple precursor to the active triphosphate; it is a potent cytotoxic agent in its own right through the effective inhibition of ribonucleotide reductase. A comprehensive understanding of its physicochemical characteristics, its central position in the metabolic pathway, and the methods for its synthesis and analysis is critical for the continued development and optimization of clofarabine-based therapies and for the design of next-generation nucleoside analogs.

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